Leukotriene B4 dimethyl amide

概要

説明

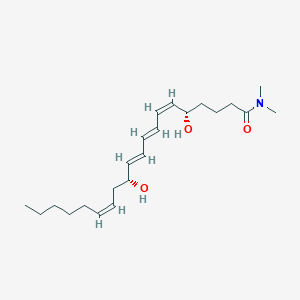

Leukotriene B4 dimethyl amide (CAS: 83024-92-4) is a synthetic derivative of leukotriene B4 (LTB4), a potent lipid mediator derived from the 5-lipoxygenase (5-LOX) pathway of arachidonic acid metabolism. Structurally, it features a dimethyl amide modification at the carboxylic acid terminus of LTB4 (Fig. 1) . This modification enhances metabolic stability compared to the parent compound, which has a short half-life due to rapid β-oxidation .

LTB4 itself is a pro-inflammatory eicosanoid that activates high-affinity receptor LTB4R1 (BLT1) and low-affinity receptor LTB4R2 (BLT2) on leukocytes, driving chemotaxis, adhesion, and degranulation . In contrast, this compound acts as a competitive antagonist of LTB4 receptors, inhibiting leukocyte recruitment and inflammation . Its molecular weight is 363.277 g/mol, with a logP of 3.6, indicating moderate lipophilicity. It is typically formulated as a solid and dissolved using DMSO/PEG300/Tween-80 mixtures for experimental use .

準備方法

ロイコトリエンB4ジメチルアミドの合成には、ロイコトリエンB4の修飾が含まれます。 具体的な反応条件や工業的生産方法は広く文書化されていませんが、その過程は一般的にアミド形成反応などの有機合成技術を伴います 。

化学反応の分析

ロイコトリエンB4ジメチルアミドは、以下を含む様々な化学反応を起こします。

酸化: この反応は、化合物に存在するヒドロキシル基を変性させる可能性があります。

還元: 還元反応は、分子の二重結合を変える可能性があります。

置換: 置換反応の一般的な試薬には、ハロゲンや他の求核剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件や試薬によって異なります.

科学研究への応用

ロイコトリエンB4ジメチルアミドには、いくつかの科学研究への応用があります。

化学: ロイコトリエン誘導体の化学的性質と反応を研究するために使用されます。

生物学: この化合物は、免疫反応と炎症におけるロイコトリエンの役割を調べるために使用されます。

医学: ロイコトリエンB4ジメチルアミドは、その抗炎症作用の可能性と免疫細胞の挙動を調節する能力について研究されています。

科学的研究の応用

Chemotherapy Sensitivity in Acute Myeloid Leukemia (AML)

Recent studies have highlighted the potential of LTB4-DMA as a biomarker for predicting chemosensitivity in patients with acute myeloid leukemia (AML). A metabolite panel that includes LTB4-DMA demonstrated high sensitivity and specificity for differentiating between chemotherapy-sensitive and non-sensitive patients.

- Key Findings:

- In a study involving AML patients, LTB4-DMA levels were significantly correlated with positive responses to chemotherapy regimens including cytarabine and anthracycline .

- The area under the receiver operating characteristic (ROC) curve was 0.945, indicating a robust predictive capability with an 87% accuracy rate in identifying sensitive patients .

- The mechanism is thought to involve LTB4-DMA's role as an antagonist to LTB4, which may enhance chemotherapeutic efficacy by modulating inflammatory responses associated with tumor growth .

Modulation of Inflammatory Responses

LTB4-DMA has been studied for its effects on neutrophil trafficking and inflammatory responses. Its ability to inhibit LTB4-induced degranulation of neutrophils suggests that it may play a role in managing inflammatory conditions.

- Research Insights:

- In experimental models, LTB4-DMA showed moderate inhibition of neutrophil degranulation, which is critical in inflammatory diseases such as arthritis and asthma .

- Studies indicate that dual blockade of LTB4 and platelet-activating factor (PAF) receptors can significantly reduce neutrophil accumulation at sites of inflammation, suggesting potential therapeutic applications for LTB4-DMA in treating inflammatory disorders .

Pain Sensitization and Nociception

The role of LTB4-DMA in pain modulation has been explored, particularly its interaction with nociceptive pathways. Research indicates that LTB4 can enhance pain sensation through the recruitment of immune cells.

- Findings on Pain Mechanisms:

- Activation of BLT1 receptors by LTB4 has been linked to increased nociceptive signaling, while LTB4-DMA may mitigate these effects by acting as an antagonist .

- This antagonistic action could provide insights into developing pain management strategies for conditions characterized by chronic inflammation and pain .

Summary Table of Key Applications

Case Studies and Future Directions

The application of LTB4-DMA in clinical settings is still under investigation. Ongoing studies aim to validate its efficacy across larger patient cohorts and different cancer types. The integration of pharmacometabolomics approaches could further enhance the understanding of its role in chemotherapy response and immune modulation.

- Future Research Needs:

- Larger scale studies to confirm findings related to chemosensitivity predictions.

- Exploration of combinatorial therapies involving LTB4-DMA for enhanced anti-inflammatory effects.

- Investigations into its long-term safety profile and efficacy across diverse patient populations.

作用機序

ロイコトリエンB4ジメチルアミドは、ロイコトリエン受容体、特にBLT1とBLT2と相互作用することにより、その効果を発揮します。これらの受容体は、白血球の活性化と遊走に関与しています。 ロイコトリエンB4ジメチルアミドのこれらの受容体への結合は、Gタンパク質の活性化やホスホリパーゼCやプロテインキナーゼCなどの下流エフェクターを含む一連の細胞内シグナル伝達経路を引き起こします .

類似化合物との比較

Leukotriene B4 dimethyl amide belongs to a family of LTB4 analogs and derivatives with distinct structural and functional properties. Below is a comparative analysis of key compounds:

Table 1: Comparison of this compound with Related Compounds

Key Findings from Comparative Studies

Receptor Specificity :

- LTB4 dimethyl amide broadly antagonizes both BLT1 and BLT2, whereas U75302 selectively inhibits BLT1 . BLT1-specific antagonists like U75302 reduce neutrophil recruitment by >70% in otitis media models, while BLT2 antagonism may affect epithelial repair .

- In contrast, 20-hydroxy LTB4 retains partial agonist activity at BLT1, suggesting its role in feedback regulation .

Therapeutic Potential: LTB4 dimethyl amide’s antagonism reduces inflammatory markers (e.g., IL-6, TNF-α) in preclinical models, comparable to U75302 . In acute otitis media, BLT1 inhibition (via U75302) reduced mucosal hyperplasia by 50% and leukocyte infiltration by 80%, highlighting the efficacy of receptor blockade .

Metabolic Stability: LTB4 dimethyl amide’s dimethyl amide group prevents enzymatic degradation, extending its half-life compared to LTB4 .

Clinical Relevance :

- Colchicine, which inhibits LTB4 biosynthesis, is used in gout but lacks specificity . Synthetic antagonists like LTB4 dimethyl amide offer targeted anti-inflammatory effects without disrupting lipoxin pathways (which resolve inflammation) .

生物活性

Leukotriene B4 dimethyl amide (LTB4-DMA) is a derivative of leukotriene B4 (LTB4), a potent lipid mediator involved in inflammatory responses. This article explores the biological activity of LTB4-DMA, focusing on its pharmacological properties, mechanisms of action, and implications in clinical settings, particularly in relation to cancer therapy and inflammatory diseases.

Overview of Leukotriene B4

Leukotrienes are bioactive lipids derived from arachidonic acid through the action of lipoxygenase enzymes. LTB4 is known for its role in mediating inflammation, primarily through the recruitment and activation of neutrophils and other immune cells. It acts via specific receptors, primarily the BLT1 receptor, leading to various downstream signaling pathways that enhance immune responses and inflammation .

Pharmacological Properties of LTB4-DMA

Inhibition of Neutrophil Activity

LTB4-DMA has been shown to inhibit neutrophil degranulation induced by LTB4. This property is significant as neutrophils play a critical role in the inflammatory response, and their excessive activation can lead to tissue damage . Studies indicate that LTB4-DMA acts as a moderate inhibitor with an inhibition constant (Ki) of 130 nM for LTB4-induced degranulation .

Chemosensitivity in Acute Myeloid Leukemia (AML)

Recent research highlights the potential of LTB4-DMA as a biomarker for chemosensitivity in patients with acute myeloid leukemia (AML). A metabolomic study revealed that higher levels of LTB4-DMA correlate with better responses to chemotherapy agents like cytarabine and anthracycline. The area under the receiver operating characteristic curve (AUC) for predicting chemosensitivity was reported at 0.945, indicating high sensitivity (85.2%) and specificity (88.9%) for treatment outcomes . This suggests that LTB4-DMA could serve as a valuable prognostic tool in clinical oncology.

Receptor Interaction

LTB4 exerts its biological effects primarily through BLT1 and BLT2 receptors. Binding to these receptors activates various intracellular signaling cascades, including those involving mitogen-activated protein kinases (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are crucial for mediating inflammatory responses . LTB4-DMA's ability to inhibit these pathways may contribute to its anti-inflammatory effects.

Impact on Inflammatory Mediators

LTB4 enhances the production of several pro-inflammatory cytokines, such as interleukin-1 (IL-1), IL-6, and chemokines like IL-8. By modulating these mediators, LTB4 influences both innate and adaptive immune responses . The inhibitory action of LTB4-DMA on neutrophil activation suggests it may reduce the overall inflammatory burden in conditions characterized by excessive neutrophil activity.

Case Studies

Study on AML Patients

A pivotal study analyzed serum metabolite profiles in AML patients undergoing chemotherapy. The findings indicated that patients with elevated levels of LTB4-DMA had significantly improved treatment responses compared to those with lower levels. This correlation emphasizes the potential role of LTB4-DMA not only as a therapeutic agent but also as a predictive biomarker for treatment efficacy in AML .

Neutrophil Recruitment in Cardiovascular Disease

In cardiovascular research, LTB4 has been implicated in plaque destabilization through its role in neutrophil recruitment. A study demonstrated that increased levels of LTB4 during endotoxemia led to enhanced neutrophil infiltration into arterial plaques, suggesting that modulation of leukotriene pathways could be a therapeutic target for preventing cardiovascular events .

Q & A

Q. What are the key physicochemical properties of leukotriene B4 dimethyl amide, and how do they influence experimental design?

This compound (CAS 83024-92-4) has a molecular weight of 363.277 g/mol, a logP of 3.6 (indicating moderate lipophilicity), and a tPSA of 60.77 Ų, suggesting partial solubility in polar solvents. Its density (1.0 g/cm³) and melting point (solid at room temperature) necessitate careful storage conditions (-20°C for long-term stability) .

Methodological considerations :

- Solubility optimization : Use DMSO for initial dissolution, followed by dilution in 20% SBE-β-CD in saline for in vivo studies to avoid precipitation .

- Handling : Avoid prolonged exposure to ambient temperatures during preparation to prevent degradation.

Q. How can researchers validate the identity and purity of synthesized this compound?

Basic validation steps :

- NMR and LC-MS : Confirm structural integrity via proton/carbon NMR peaks (e.g., amide protons at δ 2.8–3.2 ppm) and mass spectrometry (m/z 363.277) .

- HPLC purity assays : Use reverse-phase C18 columns with UV detection (λ = 270 nm) to achieve ≥97% purity thresholds .

Advanced challenges : - Isomer discrimination : Employ chiral chromatography to distinguish stereoisomers (e.g., cis/trans double bond configurations in the arachidonic acid backbone) .

Q. What experimental models are suitable for studying this compound’s receptor binding activity?

In vitro models :

- BLT receptor assays : Use human neutrophil membranes or transfected HEK293 cells expressing BLT1/BLT2 receptors. Measure calcium flux (Fluo-4 AM dye) or GTPγS binding to quantify activation .

- Competitive binding studies : Compare IC50 values against native leukotriene B4 (LTB4) to assess dimethyl amide’s affinity .

In vivo relevance : - Murine inflammation models : Administer via intraperitoneal injection (e.g., 1–10 µg/kg in 10% DMSO/corn oil) to evaluate chemotactic responses in zymosan-induced peritonitis .

Q. How do researchers resolve contradictions in reported this compound bioactivity across studies?

Common contradictions :

- Dose-dependent effects : Lower doses (nM range) may enhance neutrophil migration, while higher doses (µM range) show inhibitory effects due to receptor desensitization .

- Species specificity : BLT receptor homology varies; human neutrophils may respond more robustly than murine cells .

Resolution strategies : - Standardized protocols : Replicate studies using identical solvent systems (e.g., 20% SBE-β-CD) and cell isolation methods.

- Meta-analysis : Compare data across peer-reviewed studies with strict inclusion criteria (e.g., ≥95% compound purity, defined receptor expression levels) .

Q. What advanced analytical techniques are used to study this compound’s metabolic stability?

Methodology :

- Microsomal incubation : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to identify metabolites (e.g., hydroxylation at C20) .

- Kinetic analysis : Calculate intrinsic clearance (CLint) using the substrate depletion method .

Challenges : - Matrix effects : Suppress ion interference in MS by using stable isotope-labeled internal standards (e.g., LTB4-d4) .

Q. How does this compound compare to other LTB4 derivatives in pro-inflammatory signaling?

Comparative analysis :

- Activity ranking : Dimethyl amide exhibits ~70% of native LTB4’s potency in calcium mobilization assays but superior stability in plasma (t1/2 > 2 hours vs. 30 minutes for LTB4) .

- Structural analogs : Ethanolamide and 3-aminopropylamide derivatives show reduced receptor affinity due to altered hydrogen-bonding capacity .

Experimental design : - Dose-response curves : Normalize data to maximal LTB4 responses to account for batch-to-batch variability in receptor preparations .

Q. What are the critical controls for ensuring reproducibility in this compound studies?

Essential controls :

- Solvent controls : Include DMSO/corn oil vehicle at matching concentrations to exclude solvent-induced artifacts .

- Receptor antagonists : Use LY255283 (BLT1 antagonist) or CP-105,696 (BLT2 antagonist) to confirm signal specificity .

Data validation : - Blinded analysis : Assign compound codes to avoid bias in high-throughput screening workflows .

Q. How can researchers leverage computational tools to predict this compound’s interactions with lipid membranes?

In silico approaches :

- Molecular dynamics (MD) simulations : Model insertion into lipid bilayers using GROMACS or CHARMM force fields, focusing on amide group orientation .

- Free energy calculations : Predict partitioning coefficients (logP) via COSMO-RS or DFT-based methods to guide formulation design .

Q. What are the ethical considerations for in vivo studies involving this compound?

Compliance requirements :

特性

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-N,N-dimethylicosa-6,8,10,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO3/c1-4-5-6-7-8-11-15-20(24)16-12-9-10-13-17-21(25)18-14-19-22(26)23(2)3/h8-13,16-17,20-21,24-25H,4-7,14-15,18-19H2,1-3H3/b10-9+,11-8-,16-12+,17-13-/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJRTSLPWQUASB-UKODYPNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)N(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201135236 | |

| Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N,N-dimethyl-6,8,10,14-eicosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201135236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leukotriene B4 dimethylamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83024-92-4 | |

| Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N,N-dimethyl-6,8,10,14-eicosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83024-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N,N-dimethyl-6,8,10,14-eicosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201135236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Leukotriene B4 dimethylamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005085 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。